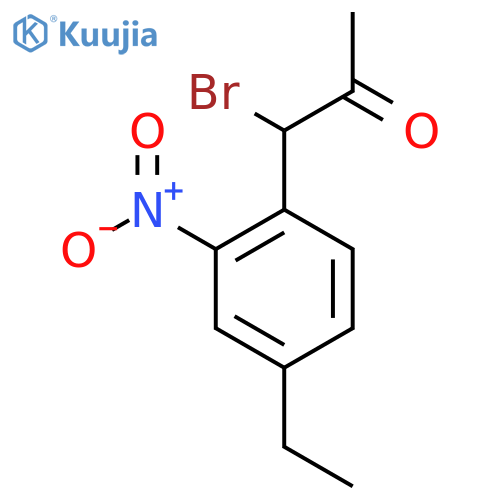

Cas no 1806556-67-1 (1-Bromo-1-(4-ethyl-2-nitrophenyl)propan-2-one)

1-Bromo-1-(4-ethyl-2-nitrophenyl)propan-2-one 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-1-(4-ethyl-2-nitrophenyl)propan-2-one

-

- インチ: 1S/C11H12BrNO3/c1-3-8-4-5-9(11(12)7(2)14)10(6-8)13(15)16/h4-6,11H,3H2,1-2H3

- InChIKey: WOANSYFUTWFRPD-UHFFFAOYSA-N

- ほほえんだ: BrC(C(C)=O)C1C=CC(CC)=CC=1[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 277

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 62.9

1-Bromo-1-(4-ethyl-2-nitrophenyl)propan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013013048-250mg |

1-Bromo-1-(4-ethyl-2-nitrophenyl)propan-2-one |

1806556-67-1 | 97% | 250mg |

494.40 USD | 2021-06-25 | |

| Alichem | A013013048-500mg |

1-Bromo-1-(4-ethyl-2-nitrophenyl)propan-2-one |

1806556-67-1 | 97% | 500mg |

798.70 USD | 2021-06-25 | |

| Alichem | A013013048-1g |

1-Bromo-1-(4-ethyl-2-nitrophenyl)propan-2-one |

1806556-67-1 | 97% | 1g |

1,519.80 USD | 2021-06-25 |

1-Bromo-1-(4-ethyl-2-nitrophenyl)propan-2-one 関連文献

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

1-Bromo-1-(4-ethyl-2-nitrophenyl)propan-2-oneに関する追加情報

Introduction to 1-Bromo-1-(4-Ethyl-2-Nitrophenyl)Propan-2-One (CAS No. 1806556-67-1)

1-Bromo-1-(4-Ethyl-2-Nitrophenyl)Propan-2-One, also known by its CAS registry number CAS No. 1806556-67-1, is a complex organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a bromine atom, a nitro group, and a ketone functional group within a single molecule. The presence of these functional groups makes it highly versatile and valuable for both academic research and industrial applications.

The molecular structure of 1-Bromo-1-(4-Ethyl-2-Nitrophenyl)Propan-2-One consists of a propanone backbone with a bromine atom attached to the central carbon atom. The aromatic ring, substituted with an ethyl group at the para position and a nitro group at the meta position, contributes to the compound's stability and reactivity. This arrangement allows for selective chemical transformations, making it an ideal substrate for various organic reactions.

Recent studies have highlighted the potential of CAS No. 1806556-67-1 in the development of advanced materials, particularly in the field of optoelectronics. Researchers have explored its use as a precursor for synthesizing conjugated polymers, which exhibit excellent electrical conductivity and photoluminescence properties. These polymers have shown promise in applications such as flexible displays, solar cells, and light-emitting diodes (LEDs). The incorporation of the nitro group into the aromatic ring enhances the electron-withdrawing properties of the molecule, which is crucial for achieving desired electronic characteristics in these materials.

In addition to its role in materials science, 1-Bromo-1-(4-Ethyl-2-Nitrophenyl)Propan-2-One has been investigated for its potential in medicinal chemistry. The compound's structure provides a scaffold for drug design, particularly in the development of kinase inhibitors and other bioactive molecules. Recent research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes involved in cancer progression, making them promising candidates for further preclinical studies.

The synthesis of CAS No. 1806556-67-1 typically involves multi-step organic reactions, including Friedel-Crafts alkylation and bromination. These reactions require precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of the final product.

From an environmental standpoint, the handling and disposal of 1-Bromo-1-(4-Ethyl-2-Nitrophenyl)Propan-2-One must adhere to established safety protocols to minimize ecological impact. Its stability under normal conditions makes it suitable for storage and transportation, provided appropriate precautions are taken to prevent exposure to light and moisture.

In conclusion, CAS No. 1806556-67-based compounds represent a significant advancement in modern organic chemistry. Their unique structural features and versatile reactivity make them indispensable tools in both academic research and industrial applications. As ongoing research continues to uncover new potential uses for this compound, it is likely to play an increasingly important role in shaping future innovations across various scientific disciplines.

1806556-67-1 (1-Bromo-1-(4-ethyl-2-nitrophenyl)propan-2-one) 関連製品

- 887214-55-3(2-4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl-N-(2,5-dimethylphenyl)acetamide)

- 2013777-67-6(4-(benzyloxy)-N-propylbenzene-1-sulfonamide)

- 2034454-70-9(N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamide)

- 2007908-96-3(tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate)

- 160648-06-6(3-4-(2-Oxopyrrolidin-1-yl)phenylprop-2-enoic Acid)

- 2138138-46-0(4-Chloro-5-fluoro-6-methyl-2-(trichloromethyl)pyrimidine)

- 2137738-35-1(2,2-Difluoro-3-[(pyrrolidin-1-yl)amino]propanoic acid)

- 57761-30-5(Methyl-4'-dihydro-phaseat)

- 2248291-58-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(2,2-difluoroethoxy)pyrazine-2-carboxylate)

- 103656-71-9(4-(2-phenyl-1,3-oxazol-5-yl)phenol)